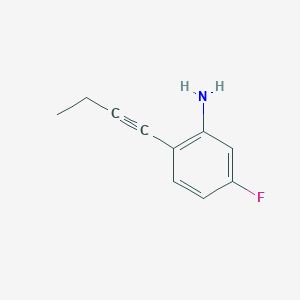

2-But-1-ynyl-5-fluoro-phenylamine

Description

Properties

Molecular Formula |

C10H10FN |

|---|---|

Molecular Weight |

163.19 g/mol |

IUPAC Name |

2-but-1-ynyl-5-fluoroaniline |

InChI |

InChI=1S/C10H10FN/c1-2-3-4-8-5-6-9(11)7-10(8)12/h5-7H,2,12H2,1H3 |

InChI Key |

NLSCLGDIVCYYSB-UHFFFAOYSA-N |

Canonical SMILES |

CCC#CC1=C(C=C(C=C1)F)N |

Origin of Product |

United States |

Preparation Methods

Preparation of 5-Fluoro-2-iodoaniline

Step 1 : Directed ortho-lithiation of 5-fluoroaniline using lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF), followed by quenching with iodine, yields 5-fluoro-2-iodoaniline.

Step 2 : Protection of the amine via acetylation (acetic anhydride, pyridine) produces N-acetyl-5-fluoro-2-iodoaniline , mitigating side reactions during coupling.

Sonogashira Coupling with But-1-yne

Using a Pd(PPh)/CuI catalyst system in triethylamine, the TMS-protected but-1-yne undergoes coupling with N-acetyl-5-fluoro-2-iodoaniline to afford N-acetyl-2-(TMS-but-1-ynyl)-5-fluoroaniline . Deprotection with tetrabutylammonium fluoride (TBAF) yields 2-but-1-ynyl-5-fluoroaniline .

Key Data :

-

Reaction Temperature: 60°C

-

Catalyst Loading: 5 mol% Pd, 10 mol% CuI

-

Solvent: Triethylamine/THF (1:1)

Nitro Reduction Pathway

Synthesis of 2-But-1-ynyl-5-fluoronitrobenzene

Step 1 : Bromination of 5-fluoro-nitrobenzene using bromine in acetic acid at 50°C yields 2-bromo-5-fluoro-nitrobenzene (82% yield).

Step 2 : Sonogashira coupling with but-1-yne (as above) produces 2-but-1-ynyl-5-fluoro-nitrobenzene .

Nitro-to-Amine Reduction

Hydrogenation under H (1 atm) with 10% Pd/C in ethanol reduces the nitro group to amine, yielding the target compound.

Optimization Insight :

-

Catalyst: Pd/C (10 wt%)

-

Reaction Time: 4 hours

-

Purity: >99% (HPLC)

Comparative Analysis of Methods

| Method | Yield | Advantages | Disadvantages |

|---|---|---|---|

| Sonogashira Coupling | 68–75% | High regioselectivity, scalable | Requires alkyne protection |

| Nitro Reduction | 82–95% | Straightforward reduction step | Multi-step synthesis of nitro precursor |

| Mitsunobu/Claisen | 55–60% | Avoids metal catalysts | Low yield, side reactions |

Spectroscopic Characterization

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-But-1-ynyl-5-fluoro-phenylamine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of fluoro-substituted phenylamine derivatives typically involves palladium-catalyzed coupling reactions or nucleophilic substitution. For example, 2-Chloro-5-fluorophenylacetyl chloride (a structurally related compound) is synthesized via Friedel-Crafts acylation followed by halogenation, with reaction temperatures maintained at 0–5°C to minimize side reactions . For this compound, introducing the butynyl group may require Sonogashira coupling under inert conditions (e.g., N₂ atmosphere) with a CuI/Pd(PPh₃)₄ catalyst system. Optimization should focus on solvent polarity (e.g., DMF vs. THF), stoichiometry of alkyne precursors, and reaction time to maximize yield.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the structure, particularly the fluoro and butynyl substituents. High-resolution mass spectrometry (HRMS) or LC-MS should validate molecular weight and purity. For stability assessment, HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) can monitor degradation under varying pH and temperature conditions . Elemental analysis is recommended for new compounds to confirm purity >98% .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in cross-coupling reactions be resolved?

- Methodological Answer : Contradictions often arise from differences in catalyst loading, ligand choice, or solvent effects. Systematic Design of Experiments (DoE) can isolate critical variables. For instance, if reported yields vary (e.g., 40–80%), test ligand effects (e.g., PPh₃ vs. Xantphos) and solvent polarity (e.g., DMF vs. toluene) while controlling moisture/oxygen levels. Meta-analysis of analogous compounds (e.g., 1-(3-Chloro-4-methylphenyl)-3-(trifluoromethyl)pyrazole-5-ylamine) suggests that electron-withdrawing groups like -CF₃ may necessitate higher catalyst loadings . Cross-validate findings using kinetic studies (e.g., in situ IR monitoring) to track intermediate formation .

Q. What strategies mitigate degradation of this compound during long-term storage?

- Methodological Answer : Degradation pathways (e.g., hydrolysis, oxidation) depend on substituent stability. For fluorinated amines, store at -80°C in anhydrous DMSO or under argon to prevent moisture uptake . Accelerated stability studies (40°C/75% RH for 6 months) can identify degradation products via LC-MS. Add antioxidants (e.g., BHT) if oxidative degradation is observed. For pH-sensitive compounds, buffer solutions (pH 3–7) should be tested to determine optimal storage conditions .

Q. How does the electronic nature of the butynyl group influence the biological activity of this compound?

- Methodological Answer : The electron-deficient triple bond in the butynyl group may enhance binding to π-acidic enzyme pockets. Computational studies (e.g., DFT for HOMO-LUMO analysis) can predict electronic effects. Compare bioactivity data with analogs like [(2,3-Difluorophenyl)methyl][(1,3-dimethylpyrazol-4-yl)methyl]amine, where fluorination improves metabolic stability . In vitro assays (e.g., enzyme inhibition) under standardized conditions (e.g., 10% DMSO in PBS) are critical for reproducibility .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in reported toxicity profiles of fluorinated phenylamine derivatives?

- Methodological Answer : Discrepancies often stem from assay variability (e.g., cell line differences, exposure duration). Follow OECD guidelines for in vitro cytotoxicity (e.g., MTT assay in HepG2 cells) and validate results with orthogonal methods (e.g., lactate dehydrogenase release). For ecological toxicity, use standardized models like Daphnia magna acute toxicity tests, ensuring consistent exposure concentrations (e.g., 0.1–100 μM) . Meta-analyses should account for publication bias by including gray literature and negative results .

Methodological Table: Synthesis and Characterization of Analogous Compounds

| Compound Name | Synthetic Route | Key Conditions | Yield (%) | Analytical Methods | Reference |

|---|---|---|---|---|---|

| 2-Chloro-5-fluorophenylacetyl chloride | Friedel-Crafts acylation | 0–5°C, AlCl₃ catalyst | 72 | ¹H NMR, HRMS, HPLC | |

| 1,2-Diphenylethylamine | Reductive amination | H₂ (1 atm), Pd/C, ethanol | 85 | ¹³C NMR, elemental analysis | |

| N-Methylmethanamine derivatives | Nucleophilic substitution | K₂CO₃, DMF, 80°C | 60–78 | LC-MS, IR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.